molecular formula C26H28N2O4S B2425339 Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-18-0

Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2425339
M. Wt: 464.58
InChI Key: PUQNTURAQSKRMX-UHFFFAOYSA-N
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Description

“Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a carboxylate ester group (-COOCH3), and a thieno[2,3-c]pyridine group, which is a fused ring system containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions in the laboratory. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The tetramethyl groups suggest that the molecule would be quite bulky and possibly sterically hindered .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the ester group could undergo hydrolysis or transesterification. The thieno[2,3-c]pyridine group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester might increase its solubility in polar solvents. The bulky tetramethyl groups might increase its molecular weight and possibly its boiling point .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research efforts have been directed towards synthesizing highly functionalized tetrahydropyridines through annulation processes involving organic phosphine catalysts. These adducts are of interest due to their complete regioselectivity and excellent yields, suggesting potential for diverse pharmacological applications (Zhu, Lan, & Kwon, 2003). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, indicating a methodology for developing compounds with potentially significant biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Anti-inflammatory Agents

Compounds based on thieno[2,3-b]pyridine structures have been synthesized as part of research targeting novel molecules with potential anti-inflammatory properties. This suggests the utility of similar structures in designing new therapeutic agents (Moloney, 2001).

Advanced Materials and Chemical Synthesis

Pyridine-based heterocycles have been synthesized for their potential applications in materials science and as intermediates in organic synthesis. The reaction of amino esters with phenylisothiocyanate to produce thiourea derivatives leading to different pyridothienopyrimidine derivatives exemplifies the versatility of these compounds (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010). Additionally, the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights the potential for creating complex molecular architectures (Calhelha & Queiroz, 2010).

Chemical Reactions and Molecular Modifications

Studies on the reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles provide insights into the synthetic versatility of pyridine-related compounds. These reactions pave the way for the synthesis of a wide range of substances, including those with potential biological activities (Agarwal & Knaus, 1985).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to avoid inhalation, ingestion, and skin contact .

properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(2-phenoxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-25(2)15-18-20(24(30)31-5)23(33-21(18)26(3,4)28-25)27-22(29)17-13-9-10-14-19(17)32-16-11-7-6-8-12-16/h6-14,28H,15H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNTURAQSKRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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